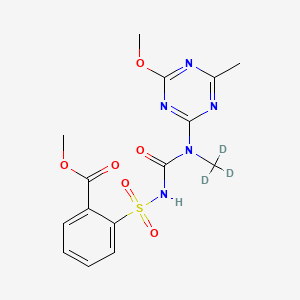

Tribenuron-methyl-d3

Description

Overview of Tribenuron-methyl (B105370) as an Agricultural Herbicide Research Subject

Tribenuron-methyl is a selective, post-emergence herbicide belonging to the sulfonylurea class. wikipedia.orgagchemaccess.com It is widely used in cereal cultivation, such as wheat and barley, to control broadleaf weeds. agchemaccess.comekb.eg Its mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. wikipedia.orgchemicalbook.com This inhibition halts cell division and growth in susceptible weeds, leading to their eventual death. agchemaccess.comchemicalbook.com

The effectiveness and complex behavior of Tribenuron-methyl in the environment—including its degradation in soil and water and its metabolism in plants—make it a frequent subject of agrochemical research. researchgate.netfao.orgnih.gov Studies focus on its efficacy, persistence, and the potential for residues in crops and the environment, necessitating highly accurate analytical methods for its detection and quantification. researchgate.netepa.gov

Rationale for Deuterated Analogue Utilization in Advanced Research Methodologies

The development of deuterated analogues, such as Tribenuron-methyl-d3, is driven by the need for greater precision and accuracy in analytical chemistry. clearsynth.com this compound is a version of the herbicide where three hydrogen atoms in the methyl group have been replaced with deuterium (B1214612) atoms. This subtle change in mass does not significantly alter its chemical or physical properties. medchemexpress.comnih.gov

The primary application of this compound is as an internal standard in quantitative analytical methods, particularly those using liquid chromatography-tandem mass spectrometry (LC-MS/MS). clearsynth.comthalesnano.comepa.gov In this role, a known quantity of the deuterated standard is added to a sample (e.g., soil, water, or crop extract) before processing. thalesnano.com

Because this compound behaves almost identically to the non-labeled Tribenuron-methyl during extraction, cleanup, and chromatographic separation, any loss of the target analyte during sample preparation is mirrored by a proportional loss of the internal standard. clearsynth.com In the mass spectrometer, the deuterated analogue is easily distinguished from the native compound due to its higher mass. nih.govresearchgate.net By comparing the instrument's response for the analyte to that of the known amount of the internal standard, chemists can accurately calculate the concentration of Tribenuron-methyl in the original sample, correcting for variations in extraction efficiency or matrix effects that can suppress or enhance the analytical signal. clearsynth.comthalesnano.com This use of a stable isotope-labeled internal standard is considered a gold-standard technique for achieving the most reliable and robust quantitative results in residue analysis. nih.govnih.gov

Interactive Data Table: Comparison of Tribenuron-methyl and its Deuterated Analogue

| Property | Tribenuron-methyl | This compound |

| Chemical Formula | C₁₅H₁₇N₅O₆S | C₁₅H₁₄D₃N₅O₆S |

| Molar Mass | 395.39 g/mol | 398.41 g/mol |

| Primary Use | Herbicide | Analytical Internal Standard |

| Isotopic Label | None | Deuterium (³H) |

Structure

3D Structure

Properties

Molecular Formula |

C15H17N5O6S |

|---|---|

Molecular Weight |

398.4 g/mol |

IUPAC Name |

methyl 2-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-(trideuteriomethyl)carbamoyl]sulfamoyl]benzoate |

InChI |

InChI=1S/C15H17N5O6S/c1-9-16-13(18-14(17-9)26-4)20(2)15(22)19-27(23,24)11-8-6-5-7-10(11)12(21)25-3/h5-8H,1-4H3,(H,19,22)/i2D3 |

InChI Key |

VLCQZHSMCYCDJL-BMSJAHLVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(C1=NC(=NC(=N1)C)OC)C(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC |

Canonical SMILES |

CC1=NC(=NC(=N1)OC)N(C)C(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC |

Origin of Product |

United States |

Advanced Analytical Methodologies Employing Tribenuron Methyl D3

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Tribenuron-methyl (B105370) and its Metabolites

The robust analysis of tribenuron-methyl and its degradation products, such as IN-L5296, IN-A4098, IN-D5119, and IN-00581, relies heavily on validated LC-MS/MS methods. epa.govepa.gov These methods are designed for the detection, quantitative analysis, and confirmation of these compounds in complex samples like water, soil, and various crops. epa.govebi.ac.uk Due to the varying chemical properties of tribenuron-methyl and its metabolites, such as stability and polarity, specific extraction and cleanup procedures are often required for different analytes. epa.gov For instance, the analysis of certain metabolites may necessitate sample acidification prior to extraction. epa.govepa.gov

LC-MS/MS is recognized as the preferred technique for quantifying sulfonylurea herbicides due to its high sensitivity and selectivity, with instrumental detection limits reaching the picogram level. nih.gov The validation of these methods typically adheres to guidelines set by regulatory bodies like the European Commission and the U.S. Environmental Protection Agency, ensuring the reliability of the data generated. epa.gov

Role of Tribenuron-methyl-d3 as an Internal Standard in Quantitative Analysis

In quantitative analytical chemistry, an internal standard is a substance that is added in a constant amount to samples, calibration standards, and blanks. It is used to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. For the analysis of tribenuron-methyl, its deuterated analog, this compound, is an ideal internal standard. unit.no

The use of a stable isotope-labeled internal standard like this compound is the gold standard in mass spectrometry-based quantification. Because it is chemically identical to the analyte of interest (tribenuron-methyl), it co-elutes chromatographically and exhibits similar ionization efficiency in the mass spectrometer's ion source. However, due to its slightly higher mass, it can be distinguished from the non-labeled analyte by the mass spectrometer. This allows for highly accurate and precise quantification, as any variations in sample processing or instrument performance will affect both the analyte and the internal standard equally, leaving their ratio constant. This approach effectively minimizes errors and enhances the reliability of the analytical results.

While direct references detailing the use of this compound in the provided search results are limited, the use of other deuterated internal standards, such as metsulfuron-methyl-d3, for the analysis of sulfonylurea herbicides has been documented, highlighting the importance of this technique. unit.nounit.no The principle remains the same: the deuterated standard compensates for variability, leading to more accurate and reproducible results. unit.no

Optimization of Chromatographic Separation and Mass Spectrometric Detection Parameters

Achieving reliable and sensitive detection of tribenuron-methyl and its metabolites requires careful optimization of both the liquid chromatography separation and the mass spectrometry detection parameters.

Chromatographic Separation: Reversed-phase liquid chromatography is the standard technique for separating tribenuron-methyl and its metabolites from co-extracted matrix components. epa.govepa.gov A common choice for the stationary phase is a C18 column. ebi.ac.ukdss.go.th The selection of the analytical column and mobile phase composition is critical for achieving good separation from interferences. epa.gov Mobile phases typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. cdnsciencepub.comsielc.com Gradient elution, where the mobile phase composition is changed over the course of the analysis, is frequently employed to effectively separate a range of analytes with different polarities. ebi.ac.uk

Mass Spectrometric Detection: Electrospray ionization (ESI) is the most common ionization technique for the analysis of sulfonylurea herbicides, typically operating in positive ion mode. epa.govnih.govepa.gov Tandem mass spectrometry (MS/MS) is used for detection, providing a high degree of selectivity and reducing background noise. epa.gov This involves selecting a specific precursor ion for the analyte of interest and then fragmenting it to produce characteristic product ions. The monitoring of these specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), significantly enhances the specificity of the analysis. epa.goveurl-pesticides.eu For example, the m/z 396 → 155 transition has been used for the quantitation of tribenuron-methyl. epa.gov The optimization of MS parameters, such as collision energies, is crucial for maximizing the signal intensity of these transitions. shimadzu.com

The following table summarizes typical LC-MS/MS parameters used for the analysis of tribenuron-methyl:

| Parameter | Typical Setting |

| Chromatography | |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water with additives (e.g., formic acid, ammonium acetate) |

| Elution | Gradient |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 396 |

| Product Ion (m/z) | 155 |

Matrix Effects and Signal Suppression/Enhancement in Complex Environmental and Biological Samples

A significant challenge in LC-MS/MS analysis is the phenomenon of matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to either signal suppression or enhancement. tandfonline.com This can significantly impact the accuracy and precision of quantitative results. researchgate.net Complex matrices such as spices, soil, and various plant materials are particularly prone to causing significant matrix effects. researchgate.netlcms.czcdc.gov

The nature and extent of matrix effects can vary depending on the analyte and the specific matrix. For instance, in the analysis of various vegetables, both signal suppression and enhancement have been observed for different herbicides. tandfonline.comresearchgate.net Acidic matrices like tomatoes have been noted to cause strong signal enhancement for some compounds. tandfonline.com

To mitigate matrix effects, several strategies are employed:

Effective Sample Cleanup: Thorough cleanup of the sample extract is crucial to remove interfering matrix components. researchgate.net

Dilution of the Extract: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their impact. lcms.cz

Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for matrix effects as the standards and samples will be affected similarly. scielo.br

Use of Isotope-Labeled Internal Standards: As discussed previously, a stable isotope-labeled internal standard like this compound is the most effective way to correct for matrix effects, as it is affected in the same way as the analyte.

Sample Preparation Techniques for Enhanced Analytical Specificity and Sensitivity

The goal of sample preparation is to extract the analyte of interest from the sample matrix and remove interfering components, thereby improving the specificity and sensitivity of the subsequent analysis.

Solid Phase Extraction (SPE) Protocols for Diverse Matrices

Solid-phase extraction (SPE) is a widely used and effective technique for the cleanup and concentration of tribenuron-methyl and its metabolites from various matrices, including water, soil, and oily crops. epa.govebi.ac.ukepa.gov The choice of SPE sorbent and elution solvents is critical for achieving good recoveries.

For water samples, Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges are frequently used. epa.govepa.gov The general procedure involves passing the water sample through the cartridge, washing the cartridge to remove interferences, and then eluting the analytes with an appropriate solvent, such as acetonitrile or methanol. epa.govepa.gov The pH of the water sample may need to be adjusted prior to extraction, as the stability of tribenuron-methyl can be pH-dependent. dss.go.th

In the case of soil and crop matrices, the initial step is typically an extraction with a suitable solvent system, such as acetonitrile and a buffer solution. epa.govepa.gov The resulting extract is then further cleaned up using SPE. For oily crop matrices, a hexane (B92381) wash may be incorporated to remove lipids before the SPE step. epa.gov Different SPE sorbents, including C18 and polymeric phases, have been utilized depending on the specific application. ebi.ac.ukdss.go.th

The following table provides an example of an SPE protocol for water samples:

| Step | Description |

| Cartridge Conditioning | Pre-wash the SPE cartridge (e.g., Oasis HLB) with methanol followed by water. dss.go.th |

| Sample Loading | Pass the water sample through the conditioned cartridge. |

| Washing | Wash the cartridge with a weak solvent to remove polar interferences. |

| Elution | Elute the analytes with a stronger solvent like acetonitrile or methanol. epa.gov |

| Reconstitution | Evaporate the eluate and reconstitute in a suitable solvent for LC-MS/MS analysis. epa.gov |

Considerations for Extract Cleanup in High-Complexity Samples

For particularly complex matrices, such as spices or samples with high pigment content, more extensive cleanup procedures may be necessary to minimize matrix effects and protect the analytical instrumentation. researchgate.netlcms.cz The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a popular approach for the extraction and cleanup of pesticide residues from a wide range of food and agricultural samples. eurl-pesticides.euresearchgate.net

The QuEChERS method typically involves an initial extraction with acetonitrile followed by a partitioning step using salts. A subsequent dispersive SPE (dSPE) cleanup step is then performed by adding a small amount of sorbent to a portion of the extract. lcms.cz Various sorbents can be used in the dSPE step, including:

Primary Secondary Amine (PSA): Effective at removing organic acids, fatty acids, and sugars. hpst.cz

C18: Removes nonpolar interferences like lipids. lcms.cz

Graphitized Carbon Black (GCB): Removes pigments and sterols. lcms.cz

The choice and amount of dSPE sorbent must be carefully optimized to achieve the desired cleanup without causing loss of the target analytes. hpst.cz For example, while PSA is effective for cleanup, it can lead to lower recoveries of certain acidic pesticides. hpst.cz In some cases, a combination of different sorbents is used to achieve comprehensive cleanup. lcms.cz

For highly complex matrices like black pepper, specialized cleanup materials such as Enhanced Matrix Removal—Lipid (EMR—Lipid) cartridges have been developed to selectively remove lipids while allowing a broad range of pesticides to pass through. lcms.cz

Characterization and Quantification of Tribenuron-methyl Metabolites and Degradates

The environmental fate of Tribenuron-methyl is complex, involving various transformation pathways that lead to a range of metabolite and degradate products. These transformation products (TPs) can sometimes be as or more toxic than the parent compound, making their monitoring essential. researchgate.net Key metabolites that are often targeted in residue analysis include the triazine amine IN-A4098, the N-demethylated metabolite IN-L5296, the acid sulphonamide IN-D5119, and saccharin (B28170) (IN-00581). epa.govepa.govechemi.com The accurate characterization and quantification of these compounds rely on sophisticated analytical methods where this compound plays a crucial role as an internal standard.

The primary analytical technique for the separation, identification, and quantification of Tribenuron-methyl and its metabolites is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). epa.govresearchgate.net This methodology offers high selectivity and sensitivity, which is necessary for detecting trace-level residues in complex matrices such as water, soil, and agricultural commodities.

The typical workflow involves several key steps:

Sample Preparation and Extraction: Due to the complexity of environmental and food samples, a cleanup and concentration step is required prior to analysis. Solid-Phase Extraction (SPE) is a commonly employed technique. For instance, Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges are frequently used to extract Tribenuron-methyl and its metabolites from water samples. epa.govepa.gov The extraction procedure can be tailored based on the specific analytes; for example, the analysis of metabolites IN-D5119 and IN-00581 may require acidification of the sample before SPE. epa.govepa.gov For oily crop matrices, extraction with a solvent like acetonitrile is followed by partitioning and cleanup on an ENV SPE column. epa.govepa.gov

Chromatographic Separation: Reversed-phase liquid chromatography is the standard for separating Tribenuron-methyl from its various metabolites. epa.gov A C18 column (e.g., RP-18) is often used with a mobile phase consisting of a mixture of methanol and water or acetonitrile and an acidic aqueous solution (e.g., formic acid). epa.govnih.gov The gradient elution allows for the effective resolution of compounds with different polarities, ensuring that isomers and transformation products are separated before they enter the mass spectrometer.

Mass Spectrometric Detection: Detection is typically performed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, which can be operated in either positive or negative ion mode depending on the target analyte. epa.gov The use of Multiple Reaction Monitoring (MRM) enhances selectivity, where specific precursor-to-product ion transitions are monitored for each analyte and for the internal standard, this compound. For example, the transition of m/z 396 → 155 is used for the quantitation of Tribenuron-methyl. epa.gov The corresponding mass shift in this compound allows for its distinct detection and use in the isotope dilution calculation for quantifying the target analytes.

The sensitivity of an analytical method is defined by its Limit of Detection (LOD), the lowest concentration of an analyte that can be reliably distinguished from background noise, and its Limit of Quantification (LOQ), the lowest concentration that can be measured with acceptable precision and accuracy. The use of LC-MS/MS in conjunction with isotopically labeled standards like this compound has enabled the achievement of very low detection and quantification limits, which are essential for regulatory monitoring. researchgate.netunit.no

Different studies have reported a range of LOD and LOQ values depending on the analyte, the sample matrix, and the specific method employed. For example, a validated LC-MS/MS method for water analysis reported an LOQ of 0.050 µg/L and an estimated LOD of 0.005 µg/L for Tribenuron-methyl and its metabolites IN-L5296 and IN-A4098. epa.govepa.gov For the more polar metabolites IN-D5119 and IN-00581, the same study reported a slightly higher LOQ of 0.10 µg/L and an LOD of 0.03 µg/L. epa.govepa.gov In food matrices, validated LOQs are typically around 0.01 mg/kg. researchgate.netepa.gov

The table below summarizes LOD and LOQ values for Tribenuron-methyl and its metabolites from various analytical studies.

| Analyte(s) | Matrix | Method | LOD | LOQ | Source |

|---|---|---|---|---|---|

| Tribenuron-methyl, IN-A4098, IN-L5296 | Water (Ground, Surface, Drinking) | LC-MS/MS | 0.005 µg/L | 0.050 µg/L | epa.govepa.gov |

| IN-D5119, IN-00581 | Water (Ground, Surface, Drinking) | LC-MS/MS | 0.03 µg/L | 0.10 µg/L | epa.govepa.gov |

| Tribenuron-methyl | Water | Differential Pulse Polarography (DPP) | 36 µg/L | 119 µg/L | researchgate.net |

| Tribenuron-methyl and 3 major metabolites | - | HPLC | 0.01 ppm | - | nih.gov |

| Tribenuron-methyl, other herbicides & metabolites | Water | LC-MS/MS | - | 0.25 ng/L | unit.no |

| Tribenuron-methyl | Forage and Hay | LC-MS/MS | - | 0.01 ppm | epa.gov |

Application of Alternative Electrochemical Methods for Analytical Determination

While chromatography coupled with mass spectrometry is the dominant technique for pesticide residue analysis, electrochemical methods offer a compelling alternative, particularly for screening purposes. These methods are generally characterized by low cost, rapid analysis times, and portability. researchgate.net

Differential Pulse Polarography (DPP) has been successfully applied for the determination of Tribenuron-methyl. researchgate.net This technique measures the current that flows as a function of an applied potential at a dropping mercury electrode. The herbicide produces a reduction peak, and the peak current is proportional to its concentration. A study optimizing the DPP method for Tribenuron-methyl determination identified four significant factors affecting the signal: pulse time, pulse amplitude, sample pH, and the concentration of the supporting electrolyte. researchgate.net By optimizing these parameters using experimental design methodologies, the technique achieved a detection limit of 36 µg/L and a quantification limit of 119 µg/L. researchgate.net

Other electrochemical techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), have also been employed to study the electrochemical behavior of triazine compounds related to Tribenuron-methyl, providing insights into their redox mechanisms. researchgate.net These methods offer a different analytical approach that can complement traditional chromatographic techniques, although they may lack the high specificity and broad applicability of LC-MS/MS for complex metabolite mixtures.

The table below outlines the performance characteristics of an optimized Differential Pulse Polarography method for Tribenuron-methyl analysis.

| Parameter | Value | Source |

|---|---|---|

| Analytical Method | Differential Pulse Polarography (DPP) | researchgate.net |

| Linear Range | 0.07–20 mg/L | researchgate.net |

| Limit of Detection (LOD) | 36 µg/L | researchgate.net |

| Limit of Quantification (LOQ) | 119 µg/L | researchgate.net |

| Relative Standard Deviation (RSD) | 0.03 | researchgate.net |

Environmental Fate and Transformation Research Utilizing Isotopic Probes

Investigation of Degradation Pathways and Kinetics in Environmental Compartments

The degradation of Tribenuron-methyl (B105370) in the environment is primarily governed by a combination of chemical and biological processes, including hydrolysis, photolysis, and microbial biotransformation. These processes lead to the breakdown of the parent molecule into various transformation products.

Hydrolytic Degradation Mechanisms and Environmental Influences

Chemical hydrolysis is a significant pathway for the degradation of sulfonylurea herbicides like Tribenuron-methyl. The rate of hydrolysis is highly dependent on the pH of the surrounding medium. service.gov.uk Generally, the hydrolysis of sulfonylureas is more rapid under acidic conditions. service.gov.uk The primary mechanism of hydrolytic degradation involves the cleavage of the sulfonylurea bridge, a characteristic linkage in this class of herbicides. juniperpublishers.com

Under acidic conditions, this cleavage is the main chemical reaction. juniperpublishers.com In aqueous solutions, the degradation products formed through hydrolysis are consistent, though the reaction kinetics are considerably slower compared to photoinduced degradation. acs.org

Environmental factors that influence hydrolytic degradation include:

pH: The half-life of Tribenuron-methyl is significantly affected by pH. For instance, at a pH of 5.0, the half-life is less than one day, whereas at a pH of 7.0, it ranges from 3 to 6 days. In alkaline conditions (pH 9.0), the compound is much more stable, with a half-life of 32 days, where 87-95% of the parent compound remains intact after this period. epa.gov

Temperature: An increase in temperature generally accelerates the rate of hydrolysis. service.gov.uk

Photolytic Transformation Processes and Product Formation

Photolysis, or degradation by sunlight, can also play a role in the transformation of Tribenuron-methyl, particularly in aqueous environments. juniperpublishers.com Studies have shown that the degradation products resulting from photoirradiation are the same as those from hydrolysis. acs.org However, the kinetics of photolytic degradation are much faster. acs.org

In a study simulating sunlight, the identified degradation products were 2-methoxy-4-methylamino-6-methyl-1,3,5-triazine, methyl 2-aminosulfonylbenzoate, and saccharin (B28170). acs.org The presence of coexisting substances in water, such as nitrate (B79036) from fertilizers, can influence phototransformation. One study found a two-stage process where initial slow hydrolysis was significantly accelerated by solar irradiation, followed by a rapid photodegradation of one of the hydrolysis products initiated by the nitrate ion.

It has been noted that Tribenuron-methyl is stable to direct photolysis in water at pH 9, with only a minor decline in concentration after 716 hours of exposure to sunlight. epa.govnih.gov However, in soil with a pH of 7.5, it was found to be stable under photolytic conditions. epa.gov The type of light source can also influence the photolysis products. juniperpublishers.com

Microbial Biotransformation Pathways and Identification of Key Intermediates

Microbial degradation is a critical and often more rapid pathway for the breakdown of sulfonylurea herbicides compared to chemical hydrolysis. juniperpublishers.com Various microorganisms in the soil and aquatic environments can metabolize Tribenuron-methyl.

Key microbial biotransformation pathways include:

Cleavage of the sulfonylurea bridge: This is a common mechanism in microbial degradation, similar to chemical hydrolysis. herts.ac.uk

O-demethylation: This process involves the removal of a methyl group from the methoxy (B1213986) substituent on the triazine ring. researchgate.net

De-esterification: Microbial carboxylesterases can facilitate the removal of the ester group. researchgate.net

Studies have identified several bacterial strains capable of degrading Tribenuron-methyl. For example, a bacterial consortium comprising Bacillus cereus, Bacillus velezensis, and Rhodococcus rhodochrous has shown a high potential to degrade the herbicide. acs.org In one study, the degradation by Serratia sp. was found to be dependent on glucose, which was converted into lactic or oxalic acids, leading to microbe-mediated acid hydrolysis of Tribenuron-methyl. acs.org

Identified metabolites from microbial transformation include tribenuron, 1,2-benzisothiazol-3(2H)-one,1,1-dioxide, 2-amino-4-methoxy-6-methyl-1,3,5-triazine, and 4-methoxy-6-methyl-1,3,5-triazine-methylamine. nih.gov Other known metabolites are Triazine Amine, Acid sulphonamide, Saccharin, O-demethyl-triazine amine, and Ester sulfonamide. nih.gov

Persistence and Environmental Half-Life Studies of Tribenuron-methyl and its Metabolites

The persistence of Tribenuron-methyl in the environment is a key factor in assessing its potential long-term impacts. This is often quantified by its environmental half-life (DT50), which is the time it takes for 50% of the initial concentration to dissipate.

Influence of Environmental Parameters on Degradation Rates

Several environmental parameters significantly influence the degradation rate and, consequently, the persistence of Tribenuron-methyl.

| Environmental Parameter | Influence on Degradation Rate of Tribenuron-methyl |

| pH | Degradation is faster in acidic soils and slower in alkaline soils. Sorption to soil increases with decreasing pH. juniperpublishers.com |

| Temperature | Higher temperatures generally increase the rate of both chemical and microbial degradation. acs.org |

| Soil Moisture | Adequate soil moisture is crucial for microbial activity, thus influencing the rate of biodegradation. |

| Organic Matter Content | Higher organic matter can increase sorption, potentially reducing bioavailability for microbial degradation. |

| Microbial Activity | The presence of adapted microbial populations can significantly accelerate degradation. juniperpublishers.com |

Biodegradation of Tribenuron-methyl by a bacterial consortium was found to be most effective at a pH of 8.0 and a temperature of 35°C. acs.org The degradation followed first-order kinetics. acs.org

Long-Term Fate Assessment in Soil and Aquatic Systems

The long-term fate of Tribenuron-methyl is determined by the interplay of the degradation processes and its mobility in soil and water. Due to its relatively polar nature and water solubility, which increases with pH, Tribenuron-methyl has the potential for leaching in certain soil types, especially those with low organic matter and higher pH. juniperpublishers.com

In soil, the persistence of Tribenuron-methyl can be a concern for subsequent crops that are sensitive to the herbicide. nih.gov One study reported the persistence of Tribenuron-methyl in soil 126 days after application. nih.gov The aerobic soil metabolism half-life is reported to be less than 3 days in a loam soil with a pH of 4.3 and less than 12 days in a loam soil with a pH of 7.5. epa.gov

In aquatic systems, the persistence is influenced by factors such as pH, sunlight exposure, and microbial populations. While hydrolysis and photolysis contribute to its breakdown, the relatively long persistence of some other sulfonylurea herbicides in water suggests that partitioning into sediments and microbial and photolytic degradation in dugout waters can be slow. nih.gov The low octanol-water partition coefficient (Kow) of Tribenuron-methyl suggests that hydrophobic sorption is not a major fate process. juniperpublishers.com

The degradation of Tribenuron-methyl does not necessarily lead to complete mineralization but results in the formation of various metabolites. acs.org The environmental fate of these metabolites is also an important consideration in a comprehensive long-term assessment.

Metabolic Pathway Elucidation and Biotransformation Dynamics

Plant Metabolism Studies of Tribenuron-methyl (B105370)

The efficacy and selectivity of Tribenuron-methyl are largely dictated by how plants absorb, move, and metabolize the compound. Tolerant crops, such as cereals, rapidly deactivate the herbicide, whereas susceptible weeds are unable to do so, leading to their demise pomais.comresearchgate.net.

Tribenuron-methyl is absorbed by both the leaves and roots of plants chemicalwarehouse.com. Following absorption, it is transported within the plant to the meristematic regions—areas of active cell division and growth pomais.comchemicalwarehouse.com. This systemic translocation occurs primarily through the phloem, moving the herbicide from the point of absorption to sinks of metabolic activity pomais.comunl.edu.

Studies using radiolabeled Tribenuron-methyl have quantified its absorption and movement in various species. In a wheat metabolism study, foliarly applied [¹⁴C]tribenuron methyl resulted in the highest total radioactive residues (TRR) on the day of treatment, which then decreased over time. By maturity, residues in the grain were minimal, indicating translocation and metabolism epa.gov. Similarly, in ALS-tolerant canola, foliarly applied Tribenuron-methyl showed declining TRR in foliage over time, with very low levels detected in mature seeds epa.govepa.gov. The movement in cotton, however, appears to be less readily translocated when applied to the soil epa.gov.

Table 1: Total Radioactive Residues (TRR) of Tribenuron-methyl in Different Crops Over Time

| Crop | Application Rate | Sample | Time After Treatment (DAT) | TRR (ppm) |

|---|---|---|---|---|

| Wheat | 1 oz ai/A | Forage | 0 | 4.23 - 5.49 |

| Forage | 28 | 0.51 - 0.75 | ||

| Straw | 63 (Maturity) | 0.37 - 0.55 | ||

| Grain | 63 (Maturity) | 0.01 - 0.05 | ||

| Canola | ~0.35 oz ai/A | Foliage | 0 | 0.24 - 0.31 |

| Foliage | 35 | 0.04 |

This table is interactive. You can sort and filter the data.

Once absorbed, Tribenuron-methyl undergoes extensive metabolism in plants, particularly in tolerant species. The primary residue of concern in plants is often the parent compound, tribenuron methyl itself epa.govepa.gov. However, a variety of metabolites and conjugates have been identified.

In wheat, major metabolites include glucose-conjugated saccharin (B28170) and sulfonamide urea, with smaller amounts of saccharin, hydroxylated saccharin, and sulfonamide also detected in the grain epa.govepa.gov. The formation of glucose conjugates is a common detoxification pathway in plants epa.gov. In canola, the main metabolic processes involve hydrolytic cleavage and N-demethylation of the parent compound, which can be followed by hydroxylation and the formation of conjugates epa.gov. Other identified major metabolites include methyl-2-aminosulphonyl benzoate and 4-methoxy-6-methyl-2-methylamino-1,3,5-triazine researchgate.net.

Table 2: Identified Metabolites of Tribenuron-methyl in Plants

| Plant | Metabolite/Conjugate |

|---|---|

| Wheat | Glucose-conjugated saccharin |

| Sulfonamide urea | |

| Saccharin | |

| Hydroxylated saccharin | |

| Sulfonamide | |

| Canola | Metabolites from hydrolytic cleavage |

| Metabolites from N-demethylation | |

| General | Methyl-2-aminosulphonyl benzoate |

This table is interactive. You can sort and filter the data.

The rapid metabolic inactivation of Tribenuron-methyl in tolerant crops is the basis for its selectivity pomais.comresearchgate.net. Metabolic half-lives in tolerant species can be as short as 1-5 hours, compared to over 20 hours in sensitive plants researchgate.net. This rapid biotransformation is carried out by plant enzyme systems.

Key enzymatic pathways involved in the detoxification of sulfonylurea herbicides like Tribenuron-methyl include:

Aryl and Aliphatic Hydroxylation: This is often the initial step, catalyzed by cytochrome P450 monooxygenases, which introduces a hydroxyl group onto the molecule researchgate.netnih.gov.

Glucose Conjugation: Following hydroxylation, a glucose molecule is attached to the hydroxylated metabolite, increasing its water solubility and sequestering it within the plant cell, effectively detoxifying it researchgate.netepa.gov.

Sulfonylurea Bridge Hydrolysis and Sulfonamide Bond Cleavage: This process breaks down the core structure of the herbicide researchgate.net.

Oxidative O-demethylation: This involves the removal of a methyl group from a methoxy (B1213986) substituent on the triazine ring researchgate.net. In canola, N-demethylation has also been identified as a major metabolic process epa.gov.

These enzymatic reactions, particularly those mediated by the versatile cytochrome P450 enzyme family, transform the active herbicide into non-phytotoxic compounds, allowing tolerant crops to survive its application pomais.comnih.gov.

Microbial Metabolism and Detoxification Mechanisms in Soil Microorganisms

In the soil environment, the degradation of Tribenuron-methyl is primarily driven by microbial activity, alongside chemical hydrolysis researchgate.net.

Several soil microorganisms have been identified that are capable of degrading Tribenuron-methyl. Research has isolated and characterized specific bacterial strains with this ability. Notably, strains such as Pseudomonas sp. NyZ42 and Serratia sp. have demonstrated the capacity to metabolize this herbicide researchgate.net. The degradation efficiency of Pseudomonas sp. NyZ42 was found to be approximately 80% in a liquid medium within four days when provided with an additional carbon source researchgate.net.

Microorganisms employ specific biochemical pathways to break down Tribenuron-methyl. These pathways often involve enzymatic reactions that target specific bonds within the herbicide's molecular structure.

One identified mechanism, observed in Pseudomonas sp. NyZ42, is the O-demethylation of the methoxy substituent on the triazine ring of the Tribenuron-methyl molecule researchgate.net. Other potential microbial degradation pathways for sulfonylureas include de-esterification , carried out by microbial carboxylesterases, and the cleavage of the sulfonylurea bridge , which has been observed in the degradation of similar herbicides researchgate.net. These microbial actions are crucial for the environmental dissipation of the herbicide in soil.

Isotopic Labeling Applications in Unraveling Complex Metabolic Networks

The elucidation of the metabolic pathways and biotransformation dynamics of xenobiotics, such as the herbicide Tribenuron-methyl, is a critical aspect of environmental and toxicological research. Isotopic labeling, a powerful technique for tracing the fate of molecules in biological systems, plays a pivotal role in these investigations. The use of deuterated analogs, specifically Tribenuron-methyl-d3, has become an invaluable tool for researchers seeking to unravel the complex metabolic networks associated with this class of compounds.

Stable isotope labeling involves the incorporation of a stable isotope, such as deuterium (B1214612) (²H), into a molecule of interest. This "labeled" compound can then be introduced into a biological system, and its journey and transformation can be tracked with high precision. The primary application of this compound in metabolic studies is not as a direct tracer for its own metabolic fate, but rather as a highly effective internal standard for the accurate quantification of its non-deuterated counterpart, Tribenuron-methyl, and its various metabolites.

The principle behind using a deuterated internal standard lies in its chemical similarity to the analyte of interest. This compound and Tribenuron-methyl exhibit nearly identical physicochemical properties, including chromatographic retention time and ionization efficiency in mass spectrometry. However, they are readily distinguishable by their mass-to-charge ratio (m/z) due to the mass difference between deuterium and protium (¹H). This allows for precise and accurate quantification, as the internal standard can be added to a sample at a known concentration at the beginning of the analytical procedure, compensating for any loss of the analyte during sample preparation and analysis.

Research into the biotransformation of Tribenuron-methyl has identified several key degradation pathways, primarily involving hydrolysis and microbial degradation. The major metabolites that have been identified through various analytical methods, often employing this compound as an internal standard for accurate measurement, are presented in the table below.

| Metabolite Name | Chemical Formula | Biotransformation Pathway |

|---|---|---|

| Methyl-2-aminosulphonyl benzoate | C₈H₉NO₄S | Cleavage of the sulfonylurea bridge |

| 4-methoxy-6-methyl-2-methylamino-1,3,5-triazine | C₆H₁₀N₄O | Cleavage of the sulfonylurea bridge |

| Saccharin | C₇H₅NO₃S | Further degradation of the phenyl ring moiety |

The use of this compound in conjunction with advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) enables the sensitive and selective detection of these metabolites in complex environmental and biological matrices. This approach allows researchers to construct a detailed picture of the metabolic network, identifying the various transformation products and quantifying their formation and degradation over time. By providing a stable and reliable reference point, this compound enhances the quality and reliability of data obtained from metabolic studies, thereby contributing significantly to our understanding of the environmental fate and potential impact of Tribenuron-methyl.

While the primary role of this compound has been as an internal standard, the principles of isotopic labeling suggest its potential as a tracer for studying kinetic isotope effects in the metabolism of Tribenuron-methyl. The substitution of hydrogen with deuterium can sometimes alter the rate of metabolic reactions, particularly if the C-H bond is broken in the rate-determining step. By comparing the metabolism of Tribenuron-methyl and this compound, researchers could gain deeper insights into the specific enzymatic mechanisms responsible for its degradation. However, specific studies focusing on the metabolic fate of this compound itself are not widely available in the current body of scientific literature.

Research on Herbicide Resistance Mechanisms in Weeds

Biochemical and Genetic Basis of Target-Site Resistance to Acetolactate Synthase (ALS) Inhibitors

Target-site resistance (TSR) is a primary mechanism of resistance to ALS inhibitors like Tribenuron-methyl (B105370). nih.govmdpi.com It occurs due to genetic mutations in the ALS gene, which codes for the herbicide's target enzyme. These mutations alter the enzyme's structure, reducing its sensitivity to the herbicide. nih.gov

The most frequently identified mutations conferring resistance to sulfonylurea herbicides occur at specific codons within the ALS gene. mdpi.com Research has consistently shown that amino acid substitutions at the Proline-197 (Pro197) position are a major cause of resistance to Tribenuron-methyl in numerous weed species. cambridge.orgnih.gov

For instance, a study on Papaver rhoeas (corn poppy) identified a rare Pro197Phe substitution, resulting from a double nucleotide change, which contributes to resistance. nih.govresearchgate.net Similarly, various substitutions at this position, including Pro197-Leu, Pro197-Ser, and Pro197-His, have been documented in resistant populations of Galium aparine (catchweed bedstraw). cambridge.org In Descurainia sophia (flixweed), a problematic weed in Chinese winter wheat fields, a diverse range of mutations at the Pro197 codon have been found, leading to substitutions with Leucine, Serine, Histidine, Threonine, and Tyrosine. nih.gov Other mutations, such as Trp-574-Leu and Asp-376-Glu, have also been identified and are known to confer high levels of resistance. nih.govcambridge.org

| Weed Species | Identified ALS Gene Mutation(s) | Reference(s) |

|---|---|---|

| Papaver rhoeas (Corn Poppy) | Pro197Phe | nih.govresearchgate.net |

| Galium aparine (Catchweed Bedstraw) | Pro197Leu, Pro197Ser, Pro197His, Asp376Glu, Trp574Leu | cambridge.org |

| Descurainia sophia (Flixweed) | Pro197Leu, Pro197Ser, Pro197His, Pro197Thr, Pro197Tyr, Pro197Ala | nih.govresearchgate.net |

| Silene conoidea | Trp574Leu | nih.gov |

| Conyza canadensis (Horseweed) | Pro197Ala | nih.gov |

| Sinapis alba (White Mustard) | Pro197Ser | bioone.org |

The functional consequence of ALS gene mutations is a decreased binding affinity between the herbicide and the enzyme. This reduced sensitivity means that a much higher concentration of the herbicide is required to inhibit the enzyme's activity and, consequently, to kill the plant. This is often quantified through in vitro ALS activity assays.

For example, in a resistant population of Silene conoidea with a Trp-574-Leu mutation, the concentration of Tribenuron-methyl required for 50% inhibition (I50) of the ALS enzyme was 18.5 times higher than that for the susceptible population. nih.gov An even more dramatic effect was observed in a resistant biotype of Sinapis alba, where the I50 value for the mutant ALS enzyme was 2,777-fold greater than for the wild-type enzyme. bioone.org Similarly, studies on a resistant flixweed population with a Pro-197-Thr mutation found its ALS enzyme to be 30.9-fold more resistant to Tribenuron-methyl. nih.gov These biochemical assays provide direct evidence that target-site mutations are the functional basis for resistance.

Non-Target Site Resistance Mechanisms

Non-target-site resistance (NTSR) involves mechanisms that reduce the amount of active herbicide reaching the target site, without any modification of the target protein itself. mdpi.comlatrobe.edu.au These mechanisms are often more complex and can confer cross-resistance to herbicides with different modes of action. mdpi.com

One of the most significant NTSR mechanisms is the enhanced metabolism of the herbicide. mdpi.comresearchgate.net Resistant plants may evolve to produce higher levels of detoxifying enzymes that break down the herbicide into non-toxic metabolites before it can reach the ALS enzyme. The cytochrome P450 monooxygenase (P450) superfamily of enzymes is frequently implicated in this process. researchgate.netbiorxiv.org

The involvement of P450s is often demonstrated experimentally by using P450 inhibitors, such as malathion (B1675926). nih.govnih.gov In a resistant Silene conoidea population, pretreatment with malathion suggested the presence of P450-mediated metabolic resistance in addition to a target-site mutation. nih.gov A study on flixweed found that the resistance level to Tribenuron-methyl was reduced four-fold when plants were treated with malathion, strongly indicating that P450 enzymes were mediating resistance. nih.gov Further molecular studies have identified specific P450 genes, such as CYP77B34 and CYP96A13, that are overexpressed in resistant weed populations and are capable of metabolizing Tribenuron-methyl. nih.govnih.govnih.gov

| Weed Species | Implicated Enzyme Family/Gene | Key Finding | Reference(s) |

|---|---|---|---|

| Descurainia sophia (Flixweed) | Cytochrome P450s (CYP77B34, CYP96A13), ABC Transporter (ABCC1) | Co-existence of TSR and P450-mediated metabolic resistance. Malathion partially reversed resistance. | nih.govnih.gov |

| Silene conoidea | Cytochrome P450s | Malathion pretreatment indicated P450 involvement alongside a target-site mutation. | nih.gov |

| Papaver rhoeas (Corn Poppy) | Cytochrome P450s | Enhanced P450-mediated metabolism identified as a resistance mechanism. | nih.govresearchgate.net |

| Myosoton aquaticum (Water Starwort) | Cytochrome P450s, GSTs | Metabolism identified as a key NTSR mechanism. | mdpi.com |

Another potential NTSR mechanism is the reduced absorption of the herbicide through the leaf cuticle or altered translocation of the herbicide within the plant. nih.govlatrobe.edu.au If the herbicide cannot effectively enter the plant or be transported to the growing points (meristems) where the ALS enzyme is most active, its efficacy will be reduced.

However, studies investigating resistance to Tribenuron-methyl have often found that this mechanism plays a lesser role compared to TSR and metabolic detoxification. For example, research on resistant Conyza canadensis and Sinapis alba found that the absorption and translocation of radio-labeled Tribenuron-methyl were similar between resistant and susceptible biotypes, suggesting these processes were not the primary cause of resistance. nih.govbioone.org This indicates that while reduced uptake and translocation are known resistance mechanisms for some herbicides, they are not consistently the main driver of resistance to Tribenuron-methyl. latrobe.edu.au

Ecological and Evolutionary Dynamics of Herbicide Resistance in Weed Populations

The emergence and spread of herbicide resistance are governed by ecological and evolutionary principles. ucdavis.edu The persistent and widespread application of a single herbicide or herbicides with the same mode of action, such as Tribenuron-methyl, imposes intense selection pressure on weed populations. cambridge.orgcambridge.org Weeds that possess pre-existing traits allowing them to survive the herbicide treatment will reproduce, passing these resistance traits to the next generation. Over time, this leads to a shift in the population, from predominantly susceptible to predominantly resistant. cambridge.org

The evolution of resistance is influenced by several factors, including the initial frequency of resistance alleles, the mating system of the weed (self-pollinating vs. cross-pollinating), and the rate of gene flow via pollen and seed dispersal. cambridge.org Cross-pollination can be particularly significant as it allows for the combination of different resistance mechanisms (e.g., TSR and NTSR) within a single individual, potentially leading to very high levels of resistance that are difficult to manage. nih.gov The rapid evolution of resistance in numerous weed species to Tribenuron-methyl highlights the adaptability of these plants and underscores the need for integrated weed management practices to mitigate the effects of selection pressure. cambridge.orgucdavis.edud-nb.info

Population Genetics and Molecular Epidemiology of Resistance

Population genetics and molecular epidemiology investigate the genetic basis of herbicide resistance and how resistance-conferring genes emerge and spread within and among weed populations. Resistance to tribenuron-methyl, like other acetolactate synthase (ALS) inhibitors, can arise from two primary categories of mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR). nih.govnih.gov

Target-Site Resistance (TSR) is typically caused by single nucleotide polymorphisms (SNPs) in the ALS gene, which encodes the herbicide's target enzyme. nih.gov These mutations alter the protein's structure, reducing its binding affinity for the herbicide. nih.gov Molecular studies on various weeds resistant to tribenuron-methyl have identified several key amino acid substitutions. Common mutations occur at positions such as Pro-197 (e.g., changing to Ser, Leu, His, or Thr), Asp-376 (to Glu), and Trp-574 (to Leu). nih.govcambridge.orgresearchgate.net The specific mutation can influence the level of resistance and the pattern of cross-resistance to other ALS-inhibiting herbicides. mdpi.com For example, the Trp-574-Leu mutation often confers broad-spectrum resistance to multiple classes of ALS inhibitors. nih.govmdpi.com

Non-Target-Site Resistance (NTSR) involves mechanisms that reduce the amount of active herbicide reaching the target site. nih.gov The most common form of NTSR is enhanced metabolic degradation, where resistant plants detoxify the herbicide more rapidly than susceptible plants. nih.gov This is often mediated by the overexpression of enzymes from large gene families, such as cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs). nih.govmdpi.com Studies have shown that resistance to tribenuron-methyl in weeds like flixweed (Descurainia sophia) can be partially reversed by applying a P450 inhibitor, such as malathion, confirming the role of metabolic resistance. researchgate.netnih.gov It is not uncommon for both TSR and NTSR mechanisms to coexist within the same individual plant or population, leading to very high levels of resistance. nih.govresearchgate.net

Tribenuron-methyl-d3 is a powerful asset in dissecting these mechanisms at a population level. In molecular epidemiology studies, after populations are genetically sequenced to screen for known ALS mutations, the labeled herbicide can be used to investigate the physiological basis of resistance. For populations that show strong resistance in the field but lack a target-site mutation, metabolic studies using this compound can be employed. By tracking the breakdown of the deuterated compound into its metabolites, researchers can definitively confirm and quantify the rate of enhanced metabolism. This allows for the mapping of NTSR prevalence and helps explain the spread of resistance that cannot be accounted for by TSR genetics alone.

Table 2: Common Genetic Mechanisms of Resistance to Tribenuron-methyl

| Resistance Type | Mechanism | Genetic Basis / Key Genes | Examples in Weed Species |

|---|---|---|---|

| Target-Site Resistance (TSR) | Alteration of the target enzyme (ALS) reduces herbicide binding. | Point mutation at Pro-197 (e.g., P197S, P197T, P197L) | Centaurea cyanus, Descurainia sophia, Galium aparine nih.govcambridge.orgresearchgate.net |

| Point mutation at Asp-376 (e.g., D376E) | Galium aparine cambridge.org | ||

| Point mutation at Trp-574 (e.g., W574L) | Silene conoidea, Galium aparine nih.govcambridge.org | ||

| Non-Target-Site Resistance (NTSR) | Enhanced herbicide metabolism. | Overexpression of Cytochrome P450s (e.g., CYP96A13, CYP77B34) | Descurainia sophia researchgate.netnih.gov |

| Reduced herbicide translocation or sequestration. | Overexpression of transporters (e.g., ABC transporters) | Descurainia sophia nih.gov |

Development of Research Strategies for Herbicide Resistance Management

The development of effective herbicide resistance management strategies relies heavily on research that accurately identifies the mechanisms at play. A one-size-fits-all approach is often ineffective; for instance, simply increasing the herbicide application rate is not a sustainable solution and may not work against high-level resistance. nih.gov Research strategies therefore focus on providing the foundational knowledge needed to implement diverse and integrated weed management (IWM) programs. mdpi.com

Key research objectives that guide management strategies include:

Characterizing the Resistance Profile: Determining whether resistance is due to TSR, NTSR, or both. This is fundamental because the management approach will differ. TSR is often specific to one herbicide mode of action, while metabolic NTSR can confer cross-resistance to herbicides from different chemical families, complicating control options. frontiersin.org

Identifying Cross-Resistance Patterns: Testing resistant populations against a range of herbicides with different modes of action to find which chemicals remain effective. nih.gov Research has shown that populations with the Trp-574-Leu mutation are resistant to multiple classes of ALS inhibitors, making rotation to another ALS inhibitor futile. nih.gov In such cases, herbicides with entirely different target sites, like bentazone (B1668011) or fluroxypyr, are recommended. nih.gov

Investigating the Efficacy of Herbicide Mixtures and Rotations: Designing long-term studies to evaluate the effectiveness of using herbicide tank mixes or rotating different modes of action to delay the evolution of resistance. growiwm.org The principle is to reduce the selection pressure from a single chemical group. hracglobal.com

Exploring Non-Chemical Control Methods: Integrating cultural practices such as crop rotation, tillage, and cover cropping to reduce reliance on herbicides and manage the weed seed bank. mdpi.comhracglobal.com

The role of this compound in this research is strategic and foundational. It provides the precise data needed to inform the above objectives. For example, by using this compound in metabolic studies, researchers can screen weed populations for NTSR. If a high prevalence of P450-based metabolic resistance is found in a region, this research can lead to a specific management recommendation: to prioritize herbicides that are not detoxified by P450 enzymes or to investigate the potential use of synergists that inhibit these enzymes. Without the definitive evidence provided by tracing the labeled herbicide, strategies would be based on inference rather than direct proof, potentially leading to less effective management recommendations. Therefore, isotopically labeled compounds are central to the research that enables proactive and mechanism-aware herbicide resistance management.

Emerging Research Directions and Future Perspectives in Tribenuron Methyl D3 Studies

Advanced Spectroscopic Techniques for Isotopic Characterization

The unique isotopic signature of Tribenuron-methyl-d3 makes it an invaluable internal standard for advanced spectroscopic techniques, particularly liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). researchgate.netresearchgate.net The confirmation of the identity of tribenuron-methyl (B105370) and its related impurities has been successfully achieved using a combination of 1H-NMR, 13C-NMR, FT-IR, LC-MS, and UV spectroscopy. fao.org Deuterium-labelling techniques have been specifically employed to confirm the proposed structures of ions in electron impact mass spectra. researchgate.netresearchgate.net

The use of deuterated analogues like this compound is particularly beneficial in LC-MS/MS analyses of biological and environmental samples. acs.org For instance, a method for the simultaneous estimation of tribenuron-methyl and its major metabolites utilized high-performance liquid chromatography (HPLC) with a reversed-phase C18 column. researchgate.net Furthermore, the development of methods for analyzing sulfonylurea herbicides, including tribenuron-methyl, has involved their conversion into more thermostable derivatives for GC analysis, with identity confirmation through mass spectrometry and nuclear magnetic resonance. researchgate.net

Table 1: Spectroscopic Techniques in this compound Analysis

| Spectroscopic Technique | Application in this compound Studies | Reference |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Quantitative and qualitative analysis in environmental and biological samples; used with deuterated internal standards for accuracy. | researchgate.netresearchgate.netacs.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of thermostable derivatives of sulfonylurea herbicides. | researchgate.net |

| Nuclear Magnetic Resonance (NMR) | Confirmation of the chemical structure of tribenuron-methyl and its derivatives. | fao.orgresearchgate.net |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identification of functional groups and confirmation of molecular structure. | fao.org |

| Ultraviolet (UV) Spectroscopy | Characterization and quantification of tribenuron-methyl. | fao.org |

Multicompartment Modeling of Environmental Fate and Transport with Isotopic Tracers

Understanding the environmental fate and transport of herbicides is crucial for assessing their potential impact. Isotopic tracers like this compound are instrumental in developing and validating multicompartment models that simulate the movement and degradation of these compounds in the environment. wur.nl While specific models for this compound are still emerging, the principles of using isotopic tracers for other pesticides provide a clear roadmap.

Radioactive isotope tracers, such as 14C, have been extensively used to study the fate of micropollutants in soil and sediment, tracking processes like dissipation, mineralization, and the formation of non-extractable residues (NERs). wur.nl These studies have elucidated degradation pathways for various compounds. wur.nl The use of stable isotope tracers, such as deuterium-labeled compounds, offers a safer and equally effective alternative for these environmental studies. creative-proteomics.com

Future research will likely focus on developing specific multicompartment models for Tribenuron-methyl that incorporate data from isotopic tracer studies to more accurately predict its distribution and persistence in various environmental compartments, including soil, water, and air.

Mechanistic Insights into Enzyme-Substrate Interactions using Deuterated Analogues

Deuterated analogues of herbicides are powerful tools for gaining mechanistic insights into enzyme-substrate interactions. annualreviews.org Sulfonylurea herbicides, the class to which tribenuron-methyl belongs, are known to inhibit acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants. researchgate.netannualreviews.org

While direct studies on this compound and its interaction with ALS are not yet widely published, research on other deuterated sulfonylureas and enzyme inhibitors provides a strong precedent. The use of deuterated analogues can help to elucidate the binding modes and catalytic mechanisms of enzymes. annualreviews.org For instance, the kinetic isotope effect, where the replacement of an atom with its heavier isotope leads to a change in reaction rate, can provide detailed information about the transition state of an enzyme-catalyzed reaction.

The synthesis of tetra- and hexa-deuterated analogues of other sulfonylurea compounds has been reported, with these analogues being used as internal standards in LC-MS analyses of biological samples from in vivo studies. acs.org Similar applications of this compound will be crucial for understanding its metabolic fate and the specific interactions with target enzymes.

Future research in this area will likely involve the use of this compound in combination with techniques like X-ray crystallography and advanced NMR spectroscopy to visualize and understand the precise interactions between the herbicide and the active site of the ALS enzyme.

Interdisciplinary Approaches Integrating 'Omics' Technologies with Isotopic Labeling for Comprehensive Understanding

The integration of 'omics' technologies—genomics, proteomics, transcriptomics, and metabolomics—with stable isotope labeling represents a frontier in agricultural and environmental research. nih.gov This interdisciplinary approach allows for a systems-level understanding of the complex interactions between herbicides, target organisms, and the environment. nih.govfrontiersin.org

Stable Isotope Labeling in Metabolomics (SILM) is a powerful technique for tracing the metabolic fate of compounds. creative-proteomics.comacs.org By using a labeled compound like this compound, researchers can track its uptake, transformation, and the downstream effects on the plant's metabolome. creative-proteomics.com This can reveal not only the primary mode of action but also secondary metabolic responses and potential resistance mechanisms. nih.gov

The integration of multi-omics data can help to build comprehensive models of how herbicides affect biological systems. mdpi.com For example, transcriptomics can identify changes in gene expression in response to herbicide exposure, proteomics can reveal alterations in protein levels, and metabolomics can measure the resulting changes in metabolite concentrations. nih.govmdpi.com When combined with isotopic labeling, this approach can provide a dynamic view of the metabolic fluxes and pathway perturbations caused by the herbicide. frontiersin.org

Table 2: 'Omics' Technologies and Their Application with Isotopic Labeling

| 'Omics' Technology | Potential Application with this compound | Reference |

| Metabolomics | Tracing metabolic pathways and identifying downstream metabolic effects of the herbicide. | creative-proteomics.comacs.org |

| Proteomics | Quantifying changes in protein expression, particularly the target enzyme (ALS) and proteins involved in detoxification pathways. | nih.govmdpi.com |

| Transcriptomics | Identifying changes in gene expression related to herbicide stress and resistance mechanisms. | frontiersin.orgmdpi.com |

| Genomics | Studying the genetic basis of herbicide resistance and identifying mutations in the target enzyme gene. | nih.gov |

Future research will undoubtedly see a greater convergence of these high-throughput technologies with stable isotope labeling to unravel the intricate mechanisms of herbicide action, metabolism, and environmental impact, leading to the development of more effective and sustainable weed management strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.